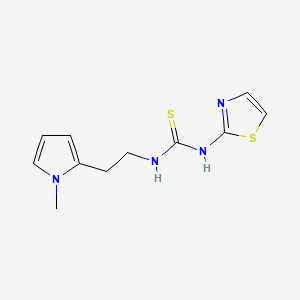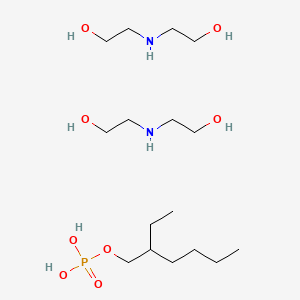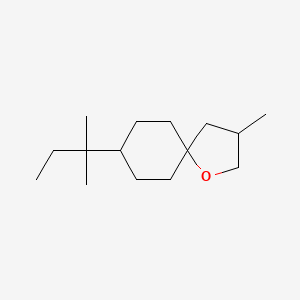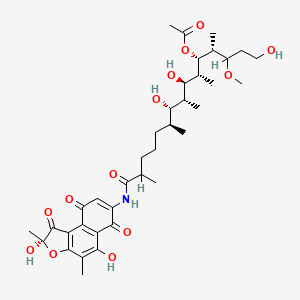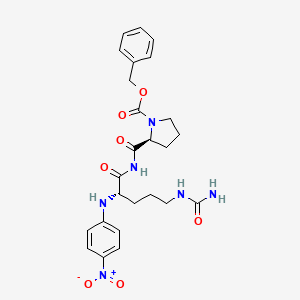
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide is a complex organic compound that belongs to the class of phenylalanine derivatives This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a prolyl group, a carbamoyl group, and a nitrophenyl group
Méthodes De Préparation
The synthesis of 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the protection of the amino group of L-ornithine using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected L-ornithine with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-nitrophenyl isocyanate to introduce the nitrophenyl and carbamoyl groups. The final product is obtained after purification through techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4).
Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(Benzyloxycarbonyl)-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide can be compared with other phenylalanine derivatives, such as:
4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5-phenyl-1-pentanesulfonate: This compound shares similar structural features but differs in its functional groups and overall structure.
Phenylalanine and derivatives: These compounds contain phenylalanine or its derivatives, resulting from reactions at the amino or carboxy groups.
Propriétés
Numéro CAS |
83575-44-4 |
|---|---|
Formule moléculaire |
C25H30N6O7 |
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
benzyl (2S)-2-[[(2S)-5-(carbamoylamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H30N6O7/c26-24(34)27-14-4-8-20(28-18-10-12-19(13-11-18)31(36)37)22(32)29-23(33)21-9-5-15-30(21)25(35)38-16-17-6-2-1-3-7-17/h1-3,6-7,10-13,20-21,28H,4-5,8-9,14-16H2,(H3,26,27,34)(H,29,32,33)/t20-,21-/m0/s1 |
Clé InChI |
HMQXUJUDNYHLFV-SFTDATJTSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCNC(=O)N)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


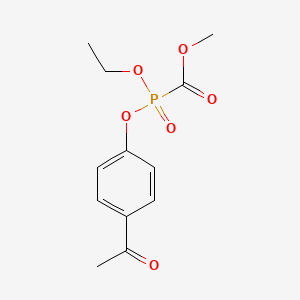

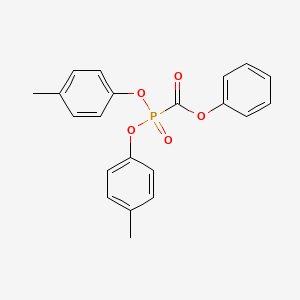
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
